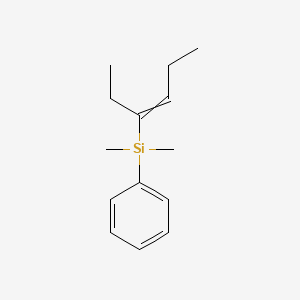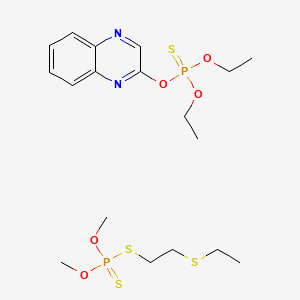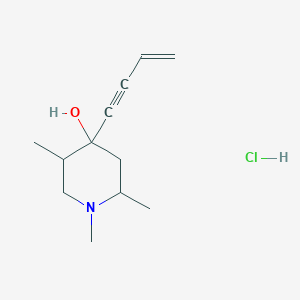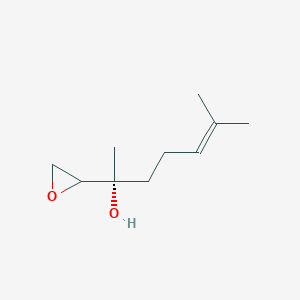
3-Methylbut-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbut-1-en-2-ol, also known as isoprenol, is a hemiterpene alcohol. It is a clear, colorless liquid with a mild, pleasant odor. This compound is used as an intermediate in the production of other chemicals, including pharmaceuticals and fragrances .
Vorbereitungsmethoden
3-Methylbut-1-en-2-ol is produced industrially by the reaction between isobutene (2-methylpropene) and formaldehyde. The reaction conditions typically involve the use of a catalyst to facilitate the process. The thermodynamically preferred product, 3-methylbut-2-en-1-ol (prenol), is formed via a subsequent isomerization reaction. This isomerization is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Analyse Chemischer Reaktionen
3-Methylbut-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylbut-1-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylbut-1-en-2-ol involves its interaction with molecular targets and pathways. It can form complexes with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development .
Vergleich Mit ähnlichen Verbindungen
3-Methylbut-1-en-2-ol is similar to other hemiterpene alcohols, such as prenol (3-methylbut-2-en-1-ol). it is unique in its structure and reactivity. Prenol, for example, has a different position of the double bond, which affects its chemical properties and reactivity. Other similar compounds include 2-methyl-3-buten-2-ol and 3-methyl-3-buten-1-ol .
Eigenschaften
CAS-Nummer |
79144-27-7 |
|---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
NSPPRYXGGYQMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


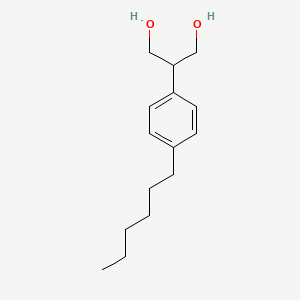
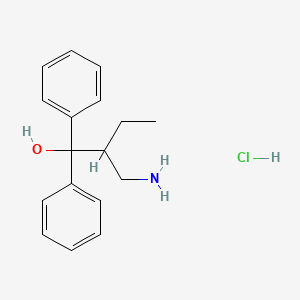
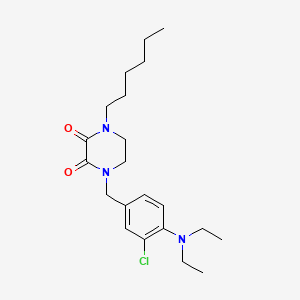

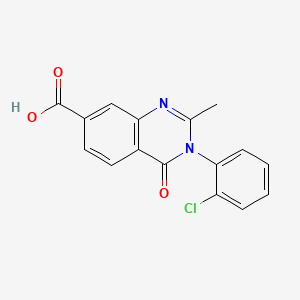
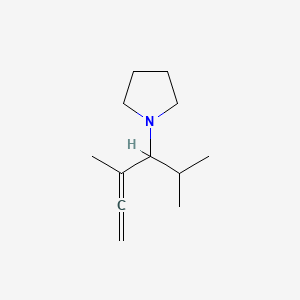
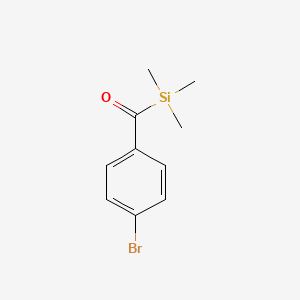
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
